molecular formula C16H16BrN5 B6458987 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-09-4

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6458987
CAS No.: 2549055-09-4
M. Wt: 358.24 g/mol
InChI Key: KZAFBYARRGCVLY-UHFFFAOYSA-N
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Description

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound featuring a quinazoline core substituted with a bromo group and an azetidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated quinazoline derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinazoline core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to various biological outcomes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

6-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-5-20-22(6-11)9-12-7-21(8-12)16-14-4-13(17)2-3-15(14)18-10-19-16/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFBYARRGCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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